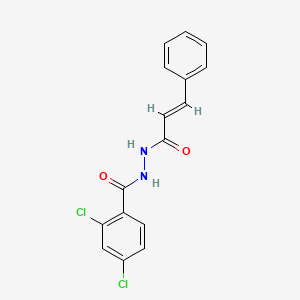
(E)-2,4-dichloro-N'-cinnamoylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,4-dichloro-N’-cinnamoylbenzohydrazide is an organic compound characterized by its unique structure, which includes a cinnamoyl group attached to a benzohydrazide moiety with two chlorine atoms at the 2 and 4 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dichloro-N’-cinnamoylbenzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (E)-2,4-dichloro-N’-cinnamoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,4-dichloro-N’-cinnamoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cinnamoyl group to a more saturated form.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-2,4-dichloro-N’-cinnamoylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which (E)-2,4-dichloro-N’-cinnamoylbenzohydrazide exerts its effects involves its interaction with specific molecular targets. The cinnamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorine atoms may enhance the compound’s binding affinity to its targets, increasing its potency. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2,4-dichloro-N’-benzoylbenzohydrazide: Similar structure but lacks the cinnamoyl group.
(E)-2,4-dichloro-N’-cinnamoylphenylhydrazide: Similar structure but with a phenyl group instead of a benzohydrazide moiety.
Uniqueness
(E)-2,4-dichloro-N’-cinnamoylbenzohydrazide is unique due to the presence of both the cinnamoyl and benzohydrazide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of interactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C16H12Cl2N2O2 |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
2,4-dichloro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-7-8-13(14(18)10-12)16(22)20-19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H,19,21)(H,20,22)/b9-6+ |
InChI-Schlüssel |
AVONGFNKGYRPLZ-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


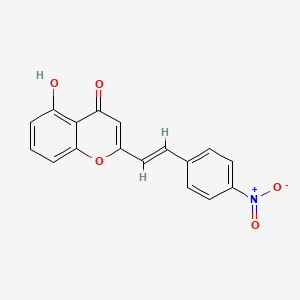
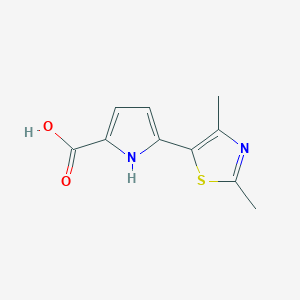
![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)

![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
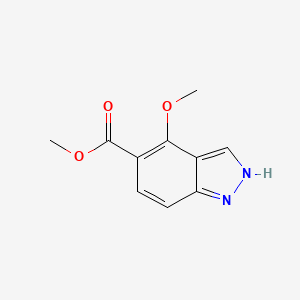
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
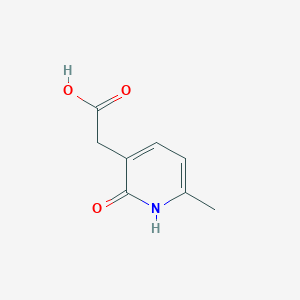
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
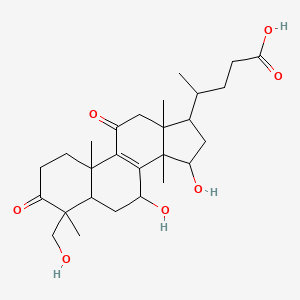
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
